5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
VCID: VC20288502
Molecular Formula: C15H11BrClN5O2
Molecular Weight: 408.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives containing functional groups such as bromine, chlorine, methoxy, and tetrazole. These structural features make it a potential candidate for various pharmacological and chemical applications, particularly in medicinal chemistry. Structural CharacteristicsThe molecular structure of 5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide includes:
Molecular Formula and Weight:
Chemical Identifiers:
Synthesis PathwayThe synthesis of this compound typically involves multi-step organic reactions:
Applications and Potential UsesThe unique combination of functional groups in this compound makes it relevant for:
Analytical DataTo confirm the structure and purity of 5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, standard analytical techniques are employed: Spectroscopic Data:
Chromatography:High-performance liquid chromatography (HPLC) is used to assess purity (>95%). Research FindingsStudies on similar compounds suggest that:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | ||||||||||||||||||||
Molecular Formula | C15H11BrClN5O2 | ||||||||||||||||||||
Molecular Weight | 408.64 g/mol | ||||||||||||||||||||
IUPAC Name | 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C15H11BrClN5O2/c1-24-14-5-3-10(7-12(14)17)19-15(23)11-6-9(16)2-4-13(11)22-8-18-20-21-22/h2-8H,1H3,(H,19,23) | ||||||||||||||||||||
Standard InChIKey | PJTYIXFXTUSTTG-UHFFFAOYSA-N | ||||||||||||||||||||
Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl | ||||||||||||||||||||
PubChem Compound | 42535879 | ||||||||||||||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume